molecular formula C9H18N2O B153121 2-(Pyrrolidin-1-ylmethyl)morpholine CAS No. 128208-00-4

2-(Pyrrolidin-1-ylmethyl)morpholine

Cat. No.: B153121
CAS No.: 128208-00-4
M. Wt: 170.25 g/mol
InChI Key: GMGVKXVKOAWGME-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)morpholine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a morpholine ring and a pyrrolidine ring connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)morpholine typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where morpholine reacts with a pyrrolidine derivative, such as pyrrolidine-1-carboxaldehyde, under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Catalysts and solvents are selected based on their ability to facilitate the reaction and can include bases like sodium hydride or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-ylmethyl)morpholine is unique due to the combination of the morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGVKXVKOAWGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562387
Record name 2-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128208-00-4
Record name 2-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and pyrrolidine, the reaction is similarly carried out as Reference example 2 to give 2-(1-pyrrolidinylmethyl)morpholine.
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Synthesis routes and methods II

Procedure details

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (450 mg, 1.73 mmol) prepared according to Process Step 1 was dissolved in ethanol (10 mL), and 20% palladium hydroxide-carbon (200 mg, 0.285 mmol) was suspended therein, followed by stirring under the hydrogen gas atmosphere for two days. Celite (registered trademark: 2.0 g) was suspended in the reaction mixture, the solid was separated by filtration, and the solvent was distilled off under reduced pressure from the filtrate. The residue was purified by silica gel column chromatography (chloroform:methanol=5:1) and thereby yielded 2-(pyrrolidin-1-ylmethyl)morpholine (280 mg, in a yield of 95%).
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450 mg
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10 mL
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palladium hydroxide carbon
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200 mg
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